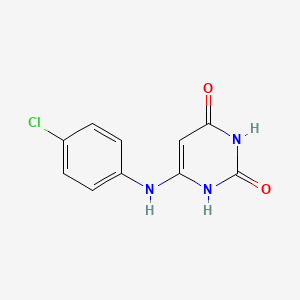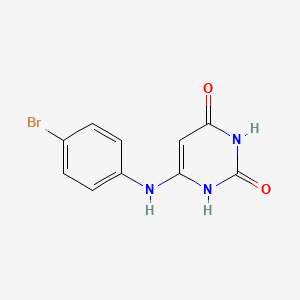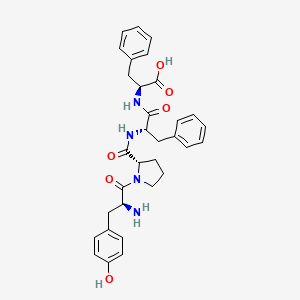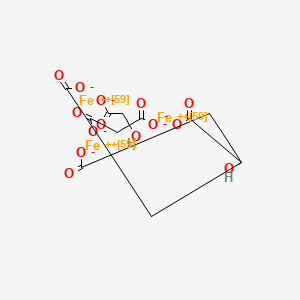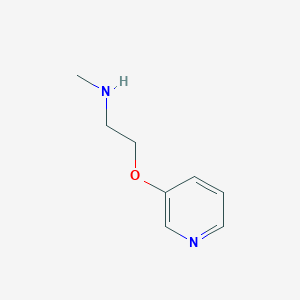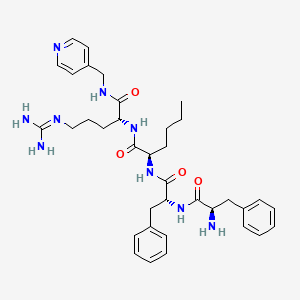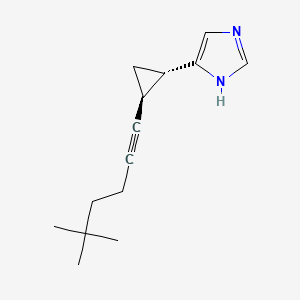
Cipralisant (enantiomer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GT-2331 es un potente antagonista del receptor H3 de la histamina. Es conocido por su capacidad para regular la síntesis y liberación de histamina, lo que lo convierte en un compuesto significativo en la investigación farmacéutica. El enantiómero de GT-2331 es particularmente notable debido a su mayor potencia y configuración absoluta específica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de GT-2331 y su enantiómero implica varios pasos. La literatura describe una síntesis multigramo eficiente de este compuesto. El proceso incluye el uso de catalizadores quirales y condiciones de reacción específicas para garantizar que se produzca el enantiómero deseado .
Métodos de producción industrial: La producción industrial del enantiómero GT-2331 implica técnicas de síntesis a gran escala. Los avances en las técnicas analíticas enantioselectivas han permitido producir enantiómeros puros a escala comercial .
Análisis De Reacciones Químicas
Tipos de reacciones: El enantiómero GT-2331 se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades o para estudiar su comportamiento en diferentes condiciones .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran el enantiómero GT-2331 incluyen catalizadores quirales, agentes oxidantes y agentes reductores. Las condiciones para estas reacciones se controlan cuidadosamente para garantizar el resultado deseado .
Principales productos formados: Los principales productos formados a partir de las reacciones del enantiómero GT-2331 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes formas oxidadas del compuesto, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
El enantiómero GT-2331 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en química para estudiar compuestos quirales y su comportamiento. En biología, se utiliza para investigar el papel de los receptores H3 de la histamina en varios procesos fisiológicos. En medicina, el enantiómero GT-2331 se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de la disfunción cognitiva, la epilepsia, la hipersomnia y la obesidad .
Mecanismo De Acción
El mecanismo de acción del enantiómero GT-2331 implica su interacción con los receptores H3 de la histamina. Al unirse a estos receptores, regula la liberación de histamina y otros neurotransmisores como la acetilcolina, la dopamina y la serotonina. Esta regulación afecta varios procesos fisiológicos y puede tener efectos terapéuticos .
Comparación Con Compuestos Similares
El enantiómero GT-2331 es único debido a su configuración absoluta específica y mayor potencia en comparación con otros compuestos similares. Algunos compuestos similares incluyen otros antagonistas del receptor H3 de la histamina, como el cipralisant. El enantiómero GT-2331 se destaca por su estructura molecular específica y las propiedades farmacológicas resultantes .
Propiedades
Número CAS |
223420-11-9 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
5-[(1S,2S)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 |
Clave InChI |
CVKJAXCQPFOAIN-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)(C)CCC#C[C@H]1C[C@@H]1C2=CN=CN2 |
SMILES canónico |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)
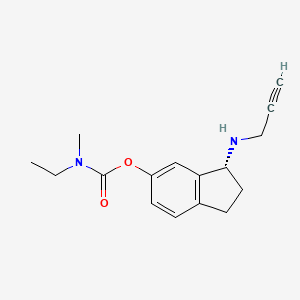
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
